N-ethyl-2,4,6-trimethylaniline
Description
Properties
IUPAC Name |
N-ethyl-2,4,6-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQGXEYMRLFLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562576 | |
| Record name | N-Ethyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71182-65-5 | |
| Record name | N-Ethyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct N-Ethylation via Alkyl Halides or Sulfonates
The most straightforward method involves reacting 2,4,6-trimethylaniline with ethylating agents such as ethyl trifluoromethanesulfonate (ethyl triflate) or ethyl bromide. This nucleophilic substitution proceeds under mild conditions, typically in anhydrous solvents like chloroform or diethyl ether.
In a representative procedure adapted from methylations in search result, 2,4,6-trimethylaniline is dissolved in dried chloroform and treated with ethyl triflate (1.1 eq) at 0°C under nitrogen. After stirring for 30 minutes at room temperature, the solvent is evaporated to yield N-ethyl-2,4,6-trimethylanilinium triflate, which is subsequently neutralized to isolate the free amine. This method achieves moderate yields (70–75%) but requires careful handling of moisture-sensitive reagents.
Reaction Conditions Table
Schlenk Techniques for Air-Sensitive Reactions
For improved yields, Schlenk line techniques ensure anhydrous and oxygen-free conditions. Search result highlights the use of molecular sieves and nitrogen flushing to prevent hydrolysis of the ethylating agent. This approach is critical for scaling reactions to industrial levels, as demonstrated in patent CN1800143A for analogous compounds.
Reductive Amination of 2,4,6-Trimethylaniline
Aldehyde Condensation and Hydrogenation
Reductive amination offers a two-step route: condensation of 2,4,6-trimethylaniline with acetaldehyde to form an imine, followed by hydrogenation. The imine intermediate is generated using acetone and molecular sieves in diethyl ether, as described in. Subsequent hydrogenation with a nickel catalyst (as in) at 90–170°C and 1–3 MPa H₂ pressure yields the N-ethyl derivative.
Optimization Insights
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Catalyst : Nickel (Ni) outperforms iron powder in reducing side reactions.
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Solvent : Ethanol or TFE (2,2,2-trifluoroethanol) enhances imine stability.
Photoredox-Catalyzed sp³ C–H Functionalization
Radical-Based Alkylation
Recent advances in photoredox catalysis enable direct C–H ethylation of 2,4,6-trimethylaniline. As reported in, a system comprising a Ru or Ir photocatalyst, an alkylamine (e.g., triethylamine), and blue light minimizes back-electron transfer (BET), facilitating α-amino radical formation. Ethyl groups are introduced via hydrogen atom transfer (HAT) from ethanol or ethyl iodide.
Key Parameters
-
Light Source : 450 nm LED.
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Additive : Triethylamine (3 eq) to stabilize radical intermediates.
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Yield : ~60–65%, with room-temperature compatibility.
Transition Metal-Catalyzed Coupling Reactions
Rhodium-Catalyzed C–N Bond Formation
Rhodium complexes, such as Rh₂(esp)₂, catalyze the insertion of ethyl groups into aromatic amines. In a method analogous to, 2,4,6-trimethylaniline reacts with tert-butyl (ethylsulfonyl)oxycarbamate in TFE and trifluoroacetic acid (TFA) at 0–20°C. The Rh catalyst mediates C–H activation, enabling ethylation without pre-functionalization.
Advantages
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Chemoselectivity : Exclusive N-ethylation over ring substitution.
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Functional Group Tolerance : Compatible with nitro and hydroxyl groups.
Industrial-Scale Synthesis and Process Considerations
Patent-Based Hydrogenation Protocols
The Chinese patent CN1800143A outlines a scalable hydrogenation process for N-alkylated anilines. Using a 1000L reactor, 2,4,6-trimethylaniline is treated with ethylating agents under 1–3 MPa H₂ pressure and 170°C, achieving >95% yield. Nickel catalysts are preferred for their cost-effectiveness and reusability.
Economic Comparison
| Method | Cost (USD/kg) | Purity | Scalability |
|---|---|---|---|
| Alkylation (EtOTf) | 120 | 99% | Moderate |
| Reductive Amination | 90 | 98% | High |
| Photoredox | 200 | 95% | Low |
Scientific Research Applications
Applications in Organic Synthesis
2.1. Precursor for Pharmaceuticals
N-ethyl-2,4,6-trimethylaniline serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been utilized in the preparation of compounds with biological activity, including potential HIV inhibitors through the formation of iminium ions and subsequent reactions such as the Mannich reaction .
2.2. Synthesis of Dyes
This compound is also used in the dye industry. It can be involved in the production of azo dyes and other colorants due to its ability to undergo diazotization reactions, which are critical in dye synthesis .
Material Science Applications
3.1. Conductive Polymers
This compound has been investigated for its role in the development of conductive polymers. These materials are essential for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices enhances their electrical conductivity and stability .
3.2. Sorbents for Environmental Remediation
Research has shown that derivatives of this compound can be used to create nanocomposite sorbents capable of removing heavy metals from wastewater. These materials leverage the amine groups for chelation with metal ions, thus facilitating environmental cleanup efforts .
Case Study 1: Synthesis of HIV Inhibitors
A study detailed the use of this compound derivatives in synthesizing compounds that inhibit HIV replication. The research outlined a multi-step synthetic pathway where iminium ions derived from this compound were key intermediates leading to active pharmaceutical ingredients .
Case Study 2: Development of Conductive Polymers
In another study focusing on conductive polymers, this compound was polymerized to form a conductive material that demonstrated enhanced charge transport properties compared to traditional conductive polymers. This advancement has implications for improving the efficiency of electronic devices .
Data Tables
Mechanism of Action
The mechanism of action of N-ethyl-2,4,6-trimethylaniline involves its interaction with various molecular targets. The ethyl group attached to the nitrogen atom can influence the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Ethyl-2,4,5-Trimethylaniline
- Structural Difference : Methyl groups at 2-, 4-, and 5-positions (vs. 2,4,6 in the target compound).
- Synthesis : Produced via selective acetylation of pseudocumene, followed by Schmidt rearrangement and reduction, yielding 52% from the starting material. The para-methyl group (position 5) introduces steric hindrance, complicating the synthesis compared to the symmetrically substituted 2,4,6-isomer .
- Applications: Used in ligands for minor actinide separation due to its electron-donating methyl groups, which enhance selectivity in extraction systems .
N-Methyl-2,4,6-Trimethylaniline
- Structural Difference : Methyl group on the nitrogen (vs. ethyl).
- Synthesis : Prepared via alkylation of 2,4,6-trimethylaniline with methylating agents.
- Applications: A precursor for α-amino diazoketones, which are intermediates in HIV inhibitor synthesis. The smaller methyl group reduces steric hindrance compared to ethyl, favoring certain reaction pathways .
N-Benzyl-2,4,6-Trimethylaniline
- Structural Difference : Benzyl group on the nitrogen (vs. ethyl).
- Synthesis: Synthesized in 90% yield via condensation of 2,4,6-trimethylaniline with benzyl alcohol. The bulky benzyl group enhances solubility in nonpolar solvents .
- Reactivity : The aromatic benzyl group participates in π-π interactions, influencing catalytic activity in palladium complexes .
3-Bromo-2,4,6-Trimethylaniline
- Structural Difference : Bromine substituent at the 3-position.
- Physical Properties : Melting point 34–38°C; light-sensitive crystalline powder. The bromine atom introduces electronegativity, enabling nucleophilic substitution reactions .
- Applications : Intermediate in pharmaceuticals and agrochemicals, leveraging bromine’s reactivity for functionalization .
Nitro-Substituted Derivatives
a. N-Ethyl-2,4,6-Trinitroaniline
- Structural Difference : Three nitro groups at 2-, 4-, and 6-positions.
- Properties : High density (1.591 g/cm³), explosive nature due to nitro groups. Used in energetic materials and dyes .
b. N,N-Dimethyl-2,4,6-Trinitroaniline
- Structural Difference : Two methyl groups on the nitrogen and three nitro groups.
- Applications: Explosives and dyestuffs; the dimethylamino group stabilizes the nitroaromatic framework .
Comparative Analysis Table
Key Findings and Implications
- Steric Effects : Ethyl and benzyl groups on nitrogen increase steric hindrance, affecting reaction kinetics and ligand-metal coordination .
- Electronic Effects : Methyl groups enhance electron density, while nitro or bromine substituents introduce electron-withdrawing effects, altering reactivity .
- Applications : Positional isomerism (e.g., 2,4,5 vs. 2,4,6) governs utility in separation science or catalysis, highlighting the importance of substitution patterns .
Biological Activity
N-ethyl-2,4,6-trimethylaniline is an aromatic amine with significant biological activity, particularly concerning its carcinogenic potential and metabolic effects. This article delves into the compound's biological effects based on various studies, highlighting its toxicological profile, mutagenicity, and implications for human health.
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- CAS Number : 88-05-1
Carcinogenicity
Numerous studies have assessed the carcinogenic potential of this compound. Key findings include:
- Animal Studies : Long-term feeding studies in both rats and mice have demonstrated a significant increase in various tumors:
| Study Type | Species | Dose (mg/kg diet) | Tumor Type | Incidence (Experimental/Control) |
|---|---|---|---|---|
| Long-term Feeding Study | Male Rats | 250 - 500 | Hepatocellular carcinoma | 8/21 (vs 0/16 control) |
| Long-term Feeding Study | Male Mice | 500 - 1000 | Hepatomas | 9/13 (vs 0/14 control) |
| Two-Year Study | Male Rats | Unspecified | Cholangiocarcinomas | 7/50 (vs 2/111 control) |
Methemoglobinemia and Anemia
This compound has been shown to induce methemoglobinemia and anemia in animal models. These conditions are indicative of the formation of N-hydroxylated metabolites, which are crucial in the activation of carcinogenic aromatic amines .
Mutagenicity
The compound exhibits mutagenic properties across several assays:
- Salmonella typhimurium Tests : Weak mutagenicity was observed.
- Drosophila melanogaster Wingspot Test : The compound was found to be mutagenic.
- Thioguanine Resistance Test : Positive results were noted in cultured fibroblasts .
The biological activity of this compound is primarily attributed to its metabolic conversion to reactive intermediates. The formation of N-hydroxylated metabolites plays a pivotal role in its carcinogenicity. These metabolites can interact with cellular components leading to DNA damage and tumorigenesis .
Case Studies
- Hepatocellular Carcinoma in Rats : A study involving long-term dietary exposure revealed a direct correlation between dosage and tumor incidence in male rats.
- Genotoxicity Assessment : Research indicated that this compound caused DNA damage in various assays, reinforcing its classification as a genotoxic agent .
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | HCOOH, (CH₃CO)₂O, CH₂Cl₂, RT | Not reported | |
| Pd Complex Formation | Na₂PdCl₄, methanol, reflux, 6 h | 87% |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolves substituent patterns; aromatic protons appear as singlets due to symmetry (e.g., δ 2.2 ppm for methyl groups in 2,4,6-trimethylaniline derivatives) .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₇N).
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, Pd(II) complexes derived from Schiff bases of 2,4,6-trimethylaniline show square-planar coordination (bond angles ~90°) . SHELX’s robustness in handling high-resolution data makes it ideal for small-molecule studies .
Q. Table 2: SHELX Usage in Structural Studies
| Application | Program | Key Features | Reference |
|---|---|---|---|
| Small-molecule refinement | SHELXL | Handles twinned data, high precision | |
| Organometallic complexes | SHELXS | Fast solution for heavy-atom structures |
Advanced: How do steric and electronic effects of substituents influence reactivity in this compound?
Answer:
The 2,4,6-trimethyl groups create steric hindrance, limiting electrophilic substitution to specific positions. Comparative studies with nitro derivatives (e.g., N-ethyl-2,4,6-trinitroaniline) reveal reduced electron density at the aromatic ring, altering reactivity in condensation or coordination reactions . Computational methods (DFT) can model charge distribution and predict regioselectivity .
Advanced: What strategies optimize regioselective functionalization of this compound?
Answer:
- Bromination : Use Br₂/FeBr₃ at low temperatures to target the para position (e.g., 3-bromo-2,4,6-trimethylaniline synthesis) .
- Schiff Base Formation : React with aldehydes (e.g., ferrocenyl) under reflux to form stable ligands for metal complexes .
Advanced: How to address contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Replicate experiments under controlled conditions (e.g., solvent, temperature) and validate via cross-technique analysis (NMR, IR, X-ray). For example, discrepancies in ¹H NMR shifts may arise from solvent polarity effects, which can be modeled using computational chemistry tools .
Advanced: What role does this compound play in organometallic catalyst design?
Answer:
Its derivatives act as ligands in Pd(II) complexes, enabling catalytic applications (e.g., cross-coupling). Structural studies show the N atom and cyclopentadienyl ring coordinate Pd in a square-planar geometry, enhancing stability .
Advanced: How to assess environmental and safety risks during synthesis of this compound?
Answer:
Follow GHS guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
